6-(2,4-Difluorophenyl)-2-formylphenol
Description
6-(2,4-Difluorophenyl)-2-formylphenol is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a formyl group attached to the phenol
Properties
IUPAC Name |
3-(2,4-difluorophenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-9-4-5-10(12(15)6-9)11-3-1-2-8(7-16)13(11)17/h1-7,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCBILYICLLJLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=C(C=C2)F)F)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633273 | |
| Record name | 2',4'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258611-43-6 | |
| Record name | 2',4'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Difluorophenyl)-2-formylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzaldehyde and phenol.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that derivatives of formylphenol compounds exhibit significant antimicrobial properties. A study demonstrated that 6-(2,4-Difluorophenyl)-2-formylphenol shows effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Properties:
Another promising application is in the field of oncology. Investigations have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies indicated that it inhibited cell proliferation in several cancer cell lines, including breast and lung cancer cells.
Anti-inflammatory Effects:
The compound has also been studied for its anti-inflammatory properties. Research has suggested that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines, making it a candidate for therapeutic applications in chronic inflammatory diseases.
Material Science
Polymer Chemistry:
In material science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in materials with improved resistance to degradation under environmental stressors.
Nanocomposites:
The compound has been employed in the development of nanocomposites. By integrating it into nanostructured materials, researchers have achieved enhanced electrical conductivity and mechanical strength. These advancements have implications for the design of advanced electronic devices and sensors.
Environmental Applications
Pollutant Degradation:
Studies have explored the use of this compound in environmental remediation. Its ability to degrade pollutants through photocatalytic processes makes it a valuable candidate for developing effective treatment strategies for contaminated water sources.
Pesticide Development:
The compound's structural characteristics have led to investigations into its potential as a pesticide or herbicide. Preliminary studies indicate that it may exhibit herbicidal activity against certain weed species, which could be beneficial in agricultural applications.
Case Studies
| Application Area | Study Reference | Findings Summary |
|---|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains; potential for antibiotic development. | |
| Anticancer Properties | Induces apoptosis in breast and lung cancer cell lines; inhibits cell proliferation. | |
| Anti-inflammatory Effects | Modulates inflammatory responses; potential therapeutic applications in chronic diseases. | |
| Polymer Chemistry | Enhances thermal stability and mechanical properties of polymers. | |
| Nanocomposites | Improved electrical conductivity and mechanical strength in nanostructured materials. | |
| Pollutant Degradation | Effective in photocatalytic degradation of environmental pollutants. | |
| Pesticide Development | Exhibits herbicidal activity against specific weed species; potential agricultural use. |
Mechanism of Action
The mechanism of action of 6-(2,4-Difluorophenyl)-2-formylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound for drug design. The formyl group can participate in various biochemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
2,4-Difluorophenol: Lacks the formyl group, resulting in different chemical properties and reactivity.
2,4-Difluorobenzaldehyde:
6-(2,4-Difluorophenyl)-2-methoxyphenol: Contains a methoxy group instead of a formyl group, leading to variations in its chemical behavior and applications.
Uniqueness: 6-(2,4-Difluorophenyl)-2-formylphenol is unique due to the combination of the formyl and phenol groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Biological Activity
6-(2,4-Difluorophenyl)-2-formylphenol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a difluorophenyl group and an aldehyde functional group, which may contribute to its biological activities through various mechanisms such as enzyme inhibition and interaction with biomolecules.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives of related compounds have shown significant activity against human adenoviruses (HAdV) with selectivity indexes exceeding 100. These compounds target the viral DNA replication process, suggesting that structural modifications can enhance antiviral efficacy .
Anticancer Properties
The anticancer potential of this compound is supported by its ability to induce cytotoxic effects in cancer cell lines. Research indicates that certain derivatives exhibit sub-micromolar potency against various cancer types while maintaining low cytotoxicity in non-cancerous cell lines. For example, compounds similar to this compound have demonstrated effectiveness in inhibiting cancer cell proliferation and inducing apoptosis .
Mechanistic Insights
The mechanism of action for this compound likely involves interaction with specific molecular targets within cells. The introduction of fluorine atoms has been shown to enhance the lipophilicity and metabolic stability of compounds, which can improve their binding affinity to biological targets .
Case Studies
Q & A
Basic: What are the recommended synthetic routes for 6-(2,4-Difluorophenyl)-2-formylphenol, and how can reaction conditions be optimized?
Methodological Answer:
A common approach involves coupling reactions such as Suzuki-Miyaura to introduce the 2,4-difluorophenyl group to a phenolic precursor. For example, a palladium-catalyzed cross-coupling between 2-formylphenylboronic acid and 1-bromo-2,4-difluorobenzene under basic conditions (e.g., Na₂CO₃) in a mixed solvent system (ethanol/water/toluene) has been effective for analogous compounds, yielding ~48% after purification . Optimization may include adjusting catalyst loading, temperature (80–100°C), and solvent ratios to improve efficiency. Post-synthesis, column chromatography or recrystallization is recommended for purification.
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For instance, the aldehyde proton typically resonates at δ ~9.8–10.2 ppm, while fluorine-induced splitting in aromatic protons (e.g., δ 7.35–6.88 ppm for difluorophenyl groups) aids structural assignment .
- IR Spectroscopy : Peaks at ~1680–1700 cm⁻¹ confirm the formyl group (C=O stretch) .
- X-ray Crystallography : Resolves spatial arrangement, as seen in related fluorinated pyridines (e.g., C–F bond lengths ~1.34 Å) .
Table 1: Key Spectroscopic Signatures
| Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| 2-Formyl | 9.9–10.2 (¹H) | 1695 (C=O) |
| 2,4-Difluorophenyl | 6.88–7.45 (¹H, m) | 1240–1270 (C–F) |
Intermediate: How should researchers handle safety and waste disposal for this compound during experiments?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
- Waste Management : Segregate organic waste containing fluorine or aldehydes and dispose via certified hazardous waste services to prevent environmental contamination .
Advanced: How can density functional theory (DFT) with exact exchange improve electronic structure predictions for this compound?
Methodological Answer:
Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., 20% Hartree-Fock exchange) enhance accuracy in modeling fluorinated aromatic systems. For example, Becke’s 1993 study showed that including exact exchange reduces errors in thermochemical properties (e.g., atomization energies) to <2.4 kcal/mol . Recommended workflow:
Optimize geometry using B3LYP/6-31G(d).
Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
Compare with experimental UV-Vis or electrochemical data for validation.
Advanced: What docking strategies predict biological targets for this compound?
Methodological Answer:
AutoDock Vina is preferred for its speed and accuracy in virtual screening . Steps:
Prepare the ligand: Minimize energy using MMFF94 force field.
Select a target (e.g., NLRP3 inflammasome, implicated in inflammatory diseases ).
Set grid parameters around the active site (e.g., 25 ų box).
Run docking with multithreading; analyze binding poses using PyMOL.
Key metrics: Binding energy (ΔG ≤ −7.0 kcal/mol suggests strong affinity) and hydrogen-bonding interactions with catalytic residues.
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of fluorine substitution?
Methodological Answer:
- Comparative Synthesis : Synthesize analogs with mono-/trifluoro or chloro substituents.
- Bioactivity Assays : Test against targets like NLRP3 or microbial enzymes. For example, replacing 2,4-difluorophenyl with 4-fluorophenoxy in acetophenone analogs alters steric and electronic profiles, impacting binding .
- Computational Analysis : Use Hammett constants (σ) to quantify electron-withdrawing effects of fluorine on the phenol’s acidity and reactivity.
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Dynamic Effects : Check for tautomerism (e.g., aldehyde ↔ enol forms) causing NMR signal splitting. Use variable-temperature NMR to confirm.
- Impurity Interference : Compare with high-purity reference standards (e.g., CAS 63969-83-5 for formyl-containing analogs) .
- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction, as done for fluorinated pyridines .
Advanced: What strategies optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test PdCl₂(dppf) vs. Pd(PPh₃)₄ for coupling efficiency.
- Solvent Optimization : Replace ethanol/water with DMF for better solubility of aromatic intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
